tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate
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Overview
Description
tert-Butyl (5-oxo-6-azaspiro[34]octan-2-yl)carbamate is a synthetic organic compound with the molecular formula C12H20N2O3 It is characterized by a spirocyclic structure, which includes a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.
Substitution: Amines, alcohols; reactions are performed in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Oxo derivatives with increased oxygen content.
Reduction: Amine derivatives with reduced oxygen content.
Substitution: Carbamate derivatives with different substituents replacing the tert-butyl group.
Scientific Research Applications
tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the spirocyclic structure may facilitate binding to specific protein domains, influencing protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (6-azaspiro[3.4]octan-2-yl)carbamate hydrochloride: Similar spirocyclic structure but with a hydrochloride salt form.
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: Contains a carboxylate group instead of a carbamate group.
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: Different ring size and functional groups.
Uniqueness
tert-Butyl (5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both oxo and carbamate functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H20N2O3 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-(5-oxo-6-azaspiro[3.4]octan-2-yl)carbamate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(16)14-8-6-12(7-8)4-5-13-9(12)15/h8H,4-7H2,1-3H3,(H,13,15)(H,14,16) |
InChI Key |
CVWPSURXFIOSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCNC2=O |
Origin of Product |
United States |
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